molecular formula C13H16N4O2 B11070512 6'-amino-3'-ethyl-2,3,5,6-tetrahydro-2'H-spiro[pyran-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

6'-amino-3'-ethyl-2,3,5,6-tetrahydro-2'H-spiro[pyran-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Cat. No.: B11070512
M. Wt: 260.29 g/mol
InChI Key: MKLJIZHQFFIBKX-UHFFFAOYSA-N
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Description

6’-amino-3’-ethyl-2,3,5,6-tetrahydro-2’H-spiro[pyran-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex heterocyclic compound featuring a spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-amino-3’-ethyl-2,3,5,6-tetrahydro-2’H-spiro[pyran-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves a multicomponent reaction (MCR) approach. This method is favored for its efficiency and ability to produce complex molecules in a single step. The reaction generally involves the condensation of aromatic aldehydes, ethyl acetoacetate, hydrazine, and malononitrile under refluxing conditions in a water/ethanol mixture .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multicomponent reactions. The use of catalysts such as nano-Al₂O₃/BF₃/Fe₃O₄ can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6’-amino-3’-ethyl-2,3,5,6-tetrahydro-2’H-spiro[pyran-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

6’-amino-3’-ethyl-2,3,5,6-tetrahydro-2’H-spiro[pyran-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6’-amino-3’-ethyl-2,3,5,6-tetrahydro-2’H-spiro[pyran-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-amino-3’-ethyl-2,3,5,6-tetrahydro-2’H-spiro[pyran-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is unique due to its spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

6-amino-3-ethylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-oxane]-5-carbonitrile

InChI

InChI=1S/C13H16N4O2/c1-2-9-10-12(17-16-9)19-11(15)8(7-14)13(10)3-5-18-6-4-13/h2-6,15H2,1H3,(H,16,17)

InChI Key

MKLJIZHQFFIBKX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=NN1)OC(=C(C23CCOCC3)C#N)N

Origin of Product

United States

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